molecular formula C29H21ClN2O3 B15039389 4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate

4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate

Cat. No.: B15039389
M. Wt: 480.9 g/mol
InChI Key: YPUMUFUQGLONMK-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrazolo[1,5-c][1,3]benzoxazine core with a chlorophenyl and benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl hydrazine and 2-aminobenzoic acid derivatives. The synthetic route may involve the following steps:

    Formation of the pyrazole ring: This is achieved by reacting 4-chlorophenyl hydrazine with a suitable diketone or ketoester under acidic or basic conditions.

    Cyclization to form the benzoxazine ring: The intermediate pyrazole is then subjected to cyclization with 2-aminobenzoic acid derivatives under high-temperature conditions.

    Esterification: The final step involves esterification with benzoic acid or its derivatives to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, while in material science, it may interact with other molecules to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone
  • 4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate
  • 4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-fluorobenzoate

Uniqueness

The uniqueness of 4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and materials, making it a valuable compound for various applications. Its chlorophenyl and benzoate moieties provide distinct chemical reactivity and binding properties compared to similar compounds.

Properties

Molecular Formula

C29H21ClN2O3

Molecular Weight

480.9 g/mol

IUPAC Name

[4-[2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl] benzoate

InChI

InChI=1S/C29H21ClN2O3/c30-22-14-10-19(11-15-22)25-18-26-24-8-4-5-9-27(24)35-28(32(26)31-25)20-12-16-23(17-13-20)34-29(33)21-6-2-1-3-7-21/h1-17,26,28H,18H2

InChI Key

YPUMUFUQGLONMK-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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